![molecular formula C11H14ClNO3 B3130152 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide CAS No. 341930-71-0](/img/structure/B3130152.png)
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide
Overview
Description
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide is a chemical compound with the molecular formula C₁₁H₁₄ClNO₃ and a molecular weight of 243.69 g/mol . It is categorized as an ether and is commonly used in proteomics research . The compound exists as a white powder and is stored at room temperature .
Physical And Chemical Properties Analysis
Scientific Research Applications
Environmental Fate and Behavior of Related Compounds
Occurrence and Behavior in Aquatic Environments : Parabens, which share some structural similarities with the acetamide derivatives, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. They are known to act as weak endocrine disrupter chemicals. Despite treatments that eliminate them relatively well from wastewater, they are always present at low concentration levels in effluents of wastewater treatment plants. Their presence in surface water and sediments is due to the consumption of paraben-based products and continuous introduction into the environment. This suggests a need for further research into similar compounds like 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide, particularly in terms of their environmental fate and potential for bioaccumulation (Haman, Dauchy, Rosin, & Munoz, 2015).
Degradation and Biotoxicity of Acetaminophen By-products : Another study focused on the degradation of acetaminophen (ACT) by advanced oxidation processes (AOPs) and highlighted the generation of various by-products including acetamide. It reviewed the biotoxicity of these by-products, indicating the potential environmental and health impacts of similar compounds when released into water bodies. This points to the importance of understanding the degradation pathways and environmental impacts of compounds like this compound (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Pharmacological Activities of Related Compounds
Chlorogenic Acid as a Nutraceutical : Chlorogenic acid, a phenolic compound, exhibits various health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. This suggests that structurally related compounds such as this compound might also possess similar biological or pharmacological activities, warranting further investigation into their potential therapeutic applications (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Biological Effects of Acetamide Derivatives : Research on acetamide, formamide, and their derivatives has highlighted significant biological responses varying both qualitatively and quantitatively among these chemicals. This indicates the diverse biological activities that acetamide derivatives can exhibit, suggesting a potential area of research for compounds like this compound to explore their biological effects and applications (Kennedy, 2001).
Mechanism of Action
Target of Action
Similar compounds have been found to have anti-inflammatory properties , suggesting that they may target enzymes or pathways involved in inflammation.
Mode of Action
Based on the properties of similar compounds, it may interact with its targets by binding to them and modulating their activity . This interaction could lead to changes in cellular processes, potentially resulting in the observed anti-inflammatory effects .
Biochemical Pathways
Given its potential anti-inflammatory properties , it may impact pathways related to inflammation. These could include the cyclooxygenase (COX) pathway, which is involved in the production of pro-inflammatory mediators, or the nuclear factor kappa B (NF-κB) pathway, which regulates the expression of genes involved in inflammation.
Result of Action
Based on the potential anti-inflammatory properties of similar compounds , it may reduce the production of pro-inflammatory mediators, decrease the expression of inflammation-related genes, or inhibit the activity of enzymes involved in inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide . These factors could include the pH and temperature of the environment, the presence of other substances that may interact with the compound, and the specific characteristics of the biological system in which the compound is acting.
Properties
IUPAC Name |
2-chloro-N-[2-(2-methoxyphenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-4-2-3-5-10(9)16-7-6-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNVHMXSCCDHSLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


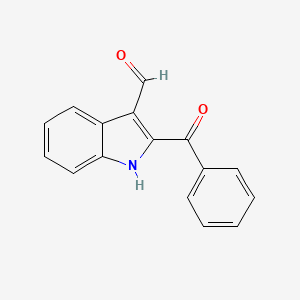

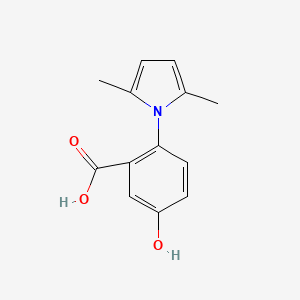
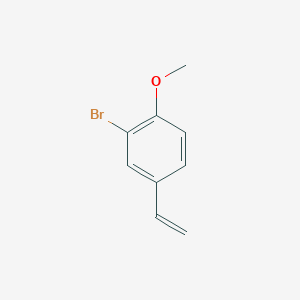
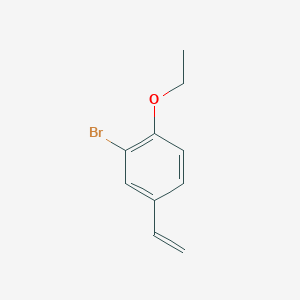
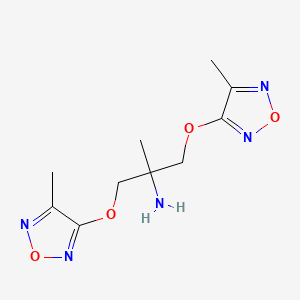
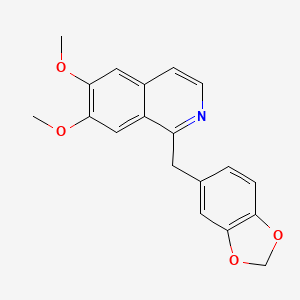
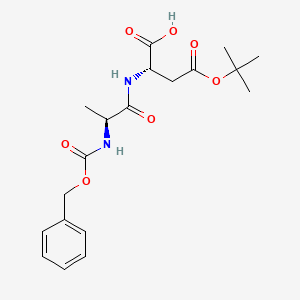
![Methyl 7-oxo-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyriMidine-5-carboxylate](/img/structure/B3130121.png)
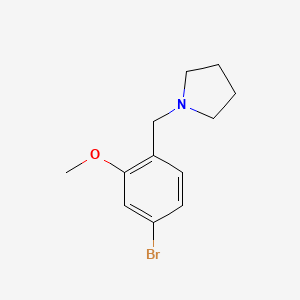

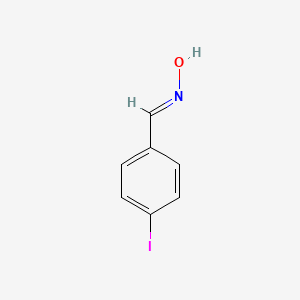

![(3Z)-3-[(3,4-Dichlorophenyl)methoxyimino]-1-phenylindol-2-one](/img/structure/B3130173.png)
